molecular formula C13H17NO B13085150 3-Benzyl-1-methylpiperidin-4-one CAS No. 88673-61-4

3-Benzyl-1-methylpiperidin-4-one

Cat. No.: B13085150
CAS No.: 88673-61-4
M. Wt: 203.28 g/mol
InChI Key: JNQDCVKRNDEHPD-UHFFFAOYSA-N
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Description

3-Benzyl-1-methylpiperidin-4-one is a piperidine derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Piperidine rings are privileged structures found in a wide range of bioactive molecules and therapeutic agents . This compound is primarily valued as a key building block for the preparation of more complex, pharmacologically active molecules. Specifically, 4-aminopiperidine derivatives, which can be synthesized from ketones like this compound, are important scaffolds in drug discovery. Research has identified such derivatives in compounds with diverse biological activities, including analgesic, anticancer, gastroprokinetic, antiarrhythmic, antimalarial, and antihypertensive properties . The introduction of alkyl groups, such as the methyl group at the 3-position of the piperidine ring, can significantly impact the pharmaceutical activity and stereochemistry of the resulting molecules, making this a crucial intermediate for structure-activity relationship (SAR) studies . From a chemical perspective, the ketone group at the 4-position provides a reactive handle for further synthetic modifications, such as reductive amination to introduce amine functionalities, or reduction to create alcohol intermediates . The benzyl group on the nitrogen atom is a common protecting group that can be later removed or modified. Please note: This product is intended for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14-8-7-13(15)12(10-14)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQDCVKRNDEHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500249
Record name 3-Benzyl-1-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88673-61-4
Record name 3-Benzyl-1-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of the Piperidin 4 One Framework

Reactivity of the Carbonyl Moiety

The ketone functionality at the C-4 position is a primary site for a variety of chemical transformations, most notably nucleophilic additions and reductions. The stereochemical outcome of these reactions is often influenced by the steric and electronic effects of the substituents on the piperidine (B6355638) ring.

Nucleophilic Addition Reactions: Regio- and Stereochemical Control

Nucleophilic addition to the carbonyl group of 3-benzyl-1-methylpiperidin-4-one can proceed with varying degrees of regio- and stereoselectivity, depending on the nature of the nucleophile and the reaction conditions. The approach of the nucleophile to the carbonyl carbon is influenced by the conformation of the piperidine ring, which typically adopts a chair conformation with the bulky benzyl (B1604629) group in an equatorial position to minimize steric strain.

The two faces of the carbonyl group, designated as Re and Si, are diastereotopic due to the presence of the chiral center at the C-3 position. As a result, nucleophilic attack can lead to the formation of two diastereomeric tertiary alcohols. The stereochemical preference is largely governed by Felkin-Anh or related models of asymmetric induction, where the nucleophile preferentially attacks from the side opposite to the largest substituent at the adjacent chiral center. In this case, the benzyl group at C-3 directs the incoming nucleophile to the opposite face of the carbonyl.

For instance, the addition of Grignard reagents or organolithium compounds to substituted piperidin-4-ones has been shown to produce tertiary alcohols with a high degree of stereoselectivity. youtube.com The precise diastereomeric ratio is dependent on the specific nucleophile and reaction conditions employed.

Reduction Chemistry: Stereoselective Hydrogenation and Hydride Reductions

The reduction of the carbonyl group in this compound to a secondary alcohol is a common and important transformation. This can be achieved through catalytic hydrogenation or with hydride-based reducing agents, often with a high degree of stereoselectivity.

Hydride Reductions: The reduction of unsymmetrical ketones like this compound with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) results in the formation of a new chiral center at C-4. chemistrysteps.com The hydride can attack the carbonyl carbon from either the axial or equatorial direction, leading to the formation of diastereomeric alcohols.

The stereochemical outcome is influenced by a combination of steric and electronic factors. Generally, smaller reducing agents like NaBH₄ tend to favor equatorial attack, leading to the formation of the axial alcohol. This is attributed to the steric hindrance posed by the axial hydrogens at C-2 and C-6. Conversely, bulkier hydride reagents may favor axial attack, resulting in the equatorial alcohol. The presence of the C-3 benzyl group also plays a significant role in directing the hydride attack to the less hindered face. scielo.br

Reducing AgentTypical SolventPredominant Stereochemical Outcome (Inferred)
Sodium Borohydride (NaBH₄)Methanol, Ethanol (B145695)Axial alcohol (equatorial attack)
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFCan vary, often equatorial alcohol (axial attack)

This table is based on general principles of cyclohexanone (B45756) reduction and may vary for the specific substrate.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as platinum, palladium, or nickel can also effectively reduce the carbonyl group. The stereoselectivity of this process is often dependent on the catalyst, solvent, and the specific structure of the substrate. The catalyst surface can coordinate with the molecule, influencing the direction of hydrogen addition.

Alpha-Position Functionalization

The carbon atoms adjacent to the carbonyl group (α-positions) in this compound are activated and can be functionalized through various reactions, including diastereoselective substitutions and enolate chemistry.

Diastereoselective Alpha-Substitutions (e.g., Alpha-Acetoxylation)

The α-position to the carbonyl can be functionalized through reactions such as α-halogenation or α-acetoxylation. These reactions often proceed with a degree of diastereoselectivity, influenced by the existing stereocenter at C-3. For example, α-acetoxylation can be achieved using reagents like lead tetraacetate or hypervalent iodine compounds. The stereochemical outcome is dictated by the preferred conformation of the intermediate enol or enolate, which is influenced by the steric bulk of the C-3 benzyl group.

Enolate Chemistry and Alpha-Alkylation Strategies

The α-protons of this compound are acidic and can be removed by a strong base to form a resonance-stabilized enolate. masterorganicchemistry.com The regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either the C-3 or C-5 position. The formation of the thermodynamic enolate (more substituted) versus the kinetic enolate (less substituted) can be controlled by the choice of base, solvent, and temperature. libretexts.org

Kinetic Enolate: Favored by strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures. Deprotonation occurs at the less sterically hindered C-5 position.

Thermodynamic Enolate: Favored by weaker bases and higher temperatures, allowing for equilibration to the more stable, more substituted enolate at the C-3 position.

Once formed, these enolates are potent nucleophiles and can be reacted with various electrophiles, such as alkyl halides, in α-alkylation reactions. youtube.comorganicchemistrydata.org This allows for the introduction of additional substituents at the α-position. The stereochemistry of the newly formed stereocenter is influenced by the existing stereochemistry of the piperidinone ring.

ConditionBaseTemperatureResulting Enolate
Kinetic ControlLithium Diisopropylamide (LDA)Low (e.g., -78 °C)Less substituted (at C-5)
Thermodynamic ControlWeaker bases (e.g., alkoxides)Higher temperaturesMore substituted (at C-3)

Transformations Involving the Nitrogen Atom and Peripheral Substituents

The nitrogen atom of the piperidine ring and the benzyl substituent also offer sites for chemical modification. The tertiary amine is nucleophilic and basic, and its reactivity can be modulated. The benzyl group can be modified or removed under specific conditions.

The nitrogen atom can participate in quaternization reactions with alkyl halides, forming quaternary ammonium (B1175870) salts. It can also be oxidized to form an N-oxide.

A significant transformation involving the nitrogen substituent is debenzylation. The N-benzyl group can be cleaved through catalytic hydrogenation (hydrogenolysis), typically using a palladium catalyst and a source of hydrogen. This reaction yields the corresponding secondary amine, 1-methyl-3-benzylpiperidin-4-one, which can be a valuable intermediate for further functionalization at the nitrogen atom.

Stereochemical and Conformational Analysis of 3 Benzyl 1 Methylpiperidin 4 One

Conformational Dynamics of the Piperidin-4-one Ring (e.g., Chair Conformations)

The piperidin-4-one ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional strain. However, the presence of substituents can lead to distortions from this ideal geometry. In many substituted piperidin-4-ones, the ring is found in a slightly distorted chair conformation. chemrevlett.com For instance, in some 3-chloro-substituted analogs, the piperidin-4-one ring adopts a slightly distorted chair conformation with most substituents in an equatorial orientation. chemrevlett.com

The introduction of a double bond, as seen in 3-[(E)-4-Methoxy-benzyl-idene]-1-methyl-piperidin-4-one, forces the piperidone ring into a half-chair conformation. nih.govnih.gov In other cases, such as in (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one, the presence of sp² hybridized carbons at positions 3 and 5 leads to a sofa conformation of the piperidinone ring. nih.gov

The specific conformation adopted by the piperidin-4-one ring in 3-Benzyl-1-methylpiperidin-4-one is crucial as it influences the relative positioning of the substituents and, consequently, the molecule's reactivity and biological interactions. The chair conformation is generally the most stable, with substituents preferentially occupying equatorial positions to reduce steric hindrance.

N-Inversion Barriers and Preferences of the Nitrogen Atom

The nitrogen atom in the piperidine (B6355638) ring undergoes a process called pyramidal inversion, where it rapidly inverts its configuration. wikipedia.org The energy barrier to this inversion is a key factor in the conformational dynamics of the molecule. For N-methylpiperidine, this inversion is a rapid process at room temperature. journalagent.com

The rate of N-inversion can be influenced by several factors. The nature of the substituents on the nitrogen and adjacent carbons plays a significant role. rsc.org For instance, the energy barrier for N-inversion in N-methylaziridine is significantly higher than in less strained acyclic amines. stackexchange.com In N-methyl piperidine, optical excitation can induce coherent oscillatory motions associated with the nitrogen inversion mode. rsc.org

The preference for the N-methyl group to be in either an axial or equatorial position is another critical aspect of the conformational analysis. This preference is influenced by steric and electronic effects. In many N-methyl piperidine derivatives, the equatorial orientation of the methyl group is favored to minimize steric interactions. acs.org However, the presence of other substituents can alter this preference.

CompoundN-Inversion Barrier (kcal/mol)Method
Ammonia5.8Experimental
Trimethylamine7.5 - 11Calculated/Experimental stackexchange.com
N-methylaziridine19 ± 3Experimental stackexchange.com

This table presents representative N-inversion barriers for comparison.

Diastereomeric Relationships and Control in Synthetic Pathways

The synthesis of this compound can lead to the formation of diastereomers due to the presence of a stereocenter at the C3 position. Controlling the stereochemical outcome of the synthesis is therefore a significant challenge and a primary focus of synthetic strategies.

One common method for synthesizing substituted piperidinones is the Mannich reaction. researchgate.netnih.gov The stereoselectivity of the Mannich reaction is crucial for obtaining the desired diastereomer. researchgate.net The reaction can be influenced by the choice of reactants, catalysts, and reaction conditions. nih.gov For instance, in the synthesis of some piperidinone derivatives, the nitro-Mannich reaction has been shown to be highly diastereoselective. nih.gov

Another approach involves the alkylation of a pre-existing piperidin-2-one scaffold. In the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, the diastereomeric ratio was found to be highly dependent on the reaction conditions, such as the use of a protecting group on a hydroxyl substituent. researchgate.net

The separation of diastereomers can often be achieved by techniques like flash chromatography. researchgate.net The characterization and assignment of the absolute configuration of the separated diastereomers are typically performed using methods like single-crystal X-ray analysis. researchgate.net

Synthetic MethodKey FeatureDiastereomeric Control
Mannich ReactionCarbon-carbon bond formationCan be highly stereoselective researchgate.netnih.gov
AlkylationIntroduction of a substituentDiastereomeric ratio can be controlled by reaction conditions researchgate.net
Nitro-Mannich/lactamisation cascadeOne-pot multi-component reactionGenerally high diastereocontrol nih.gov

Influence of Substituent Effects on Ring Conformation and Stereochemistry

The substituents on the piperidin-4-one ring, namely the N-methyl and C3-benzyl groups, have a profound influence on its conformation and stereochemistry.

The N-methyl group's preference for an equatorial position is a general trend in piperidine chemistry, aimed at minimizing 1,3-diaxial interactions. acs.org However, this can be influenced by other interactions within the molecule.

The interplay between the N-methyl and C3-benzyl groups, along with the inherent conformational preferences of the piperidin-4-one ring, dictates the final stereochemical and conformational landscape of this compound. Computational methods, such as ab initio and molecular mechanics calculations, are often employed to predict and understand these conformational preferences. nih.gov

Advanced Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Benzyl-1-methylpiperidin-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a complete picture of the atomic connectivity and stereochemical arrangement.

High-Resolution ¹H and ¹³C NMR for Structural Assignment and Stereochemical Determination

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of 7.20-7.40 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) are expected to show a singlet or an AB quartet around 3.5-3.6 ppm. The protons on the piperidine (B6355638) ring and the N-methyl group are found in the more shielded, upfield region of the spectrum. The methyl group attached to the nitrogen (N-CH₃) would likely appear as a singlet around 2.3-2.5 ppm. The protons of the piperidine ring itself present a more complex pattern due to diastereotopicity and spin-spin coupling, with chemical shifts generally ranging from 2.0 to 3.0 ppm. The methine proton at the C3 position (CH-CH₃) is coupled to the adjacent methylene protons and the C3-methyl protons, resulting in a complex multiplet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) at the C4 position is the most deshielded carbon, with a characteristic resonance in the range of 208-212 ppm. The aromatic carbons of the benzyl group appear between 125 and 140 ppm. The remaining aliphatic carbons, including the benzylic carbon, the N-methyl carbon, and the piperidine ring carbons, resonate in the upfield region from approximately 20 to 65 ppm. The specific chemical shifts are sensitive to the conformation of the piperidine ring. While precise, publicly available spectral data for this specific compound is limited, the expected chemical shift ranges can be reliably predicted. dtic.mil

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Data are estimated based on typical values for similar piperidinone structures, as specific literature values are not readily available.)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.20 - 7.40127.0 - 130.0
Aromatic C (quaternary)-138.0 - 139.0
C=O-208.0 - 212.0
N-CH₂-Ar3.50 - 3.6062.0 - 63.0
N-CH₃2.30 - 2.5042.0 - 43.0
C3-H2.60 - 2.8045.0 - 47.0
C3-CH₃1.00 - 1.15 (doublet)12.0 - 14.0
Piperidine CH₂ (C2, C5, C6)2.40 - 3.10 (multiplets)50.0 - 58.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While specific 2D NMR studies on this compound are not widely published, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the C3-methine proton and the protons of the adjacent C2 methylene group, as well as with the C3-methyl protons. Cross-peaks would also connect the protons on the C5 and C6 methylene groups, confirming the piperidine ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton, for instance, linking the ¹H signal of the N-methyl group to the N-methyl ¹³C signal. google.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is critical for determining stereochemistry. For the piperidine ring, which likely adopts a chair conformation, NOESY could distinguish between axial and equatorial orientations of the substituents. For instance, observing a NOE between the C3-methyl group and an axial proton at C5 would provide strong evidence for an equatorial orientation of the methyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

The Infrared (IR) spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, which is expected in the region of 1710-1725 cm⁻¹. This is a highly characteristic peak for a six-membered ring ketone. dtic.mil The spectrum would also feature C-H stretching vibrations. Aromatic C-H stretches from the benzyl group typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), while aliphatic C-H stretches from the piperidine ring, N-methyl, and C3-methyl groups are observed just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹). The C-N stretching vibration of the tertiary amine is expected in the 1200-1250 cm⁻¹ region. researchgate.net Aromatic C=C stretching bands for the benzyl ring would be visible in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. dtic.milepo.org

Table 2: Key Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H stretch3020 - 3100IR, Raman
Aliphatic C-H stretch2800 - 2980IR, Raman
Carbonyl (C=O) stretch1710 - 1725IR (Strong)
Aromatic C=C stretch1450 - 1600IR, Raman
CH₂/CH₃ Bending1350 - 1470IR
C-N stretch1200 - 1250IR
Aromatic Ring Breathing~1000Raman (Strong)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₇NO), the calculated exact mass of the neutral molecule is 203.1310 g/mol . In HRMS, it is typically observed as the protonated molecule, [M+H]⁺, with an exact mass of 204.1383. dtic.mil

Electron ionization or tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is dictated by the most stable resulting ions. For this compound, key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation pathway for N-benzyl amines is the cleavage of the bond between the benzyl group and the nitrogen atom. This results in the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. The remaining piperidinone radical cation would not be observed.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines. Loss of an ethyl group from the ring can lead to characteristic fragments.

McLafferty-type Rearrangements: While less common for this specific structure, rearrangements involving the carbonyl group can occur.

In MS/MS analysis of the precursor ion [M+H]⁺ (m/z 204.1), significant product ions are observed at m/z 160.1 and 120.0. dtic.mil The fragment at m/z 160 could correspond to the loss of CO and a methyl radical, while the fragment at m/z 120 may arise from more complex ring-opening and cleavage pathways.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Species Calculated m/z Observed m/z Notes
[M]203.1310-Neutral Molecule
[M+H]⁺204.1383204.1383Protonated molecule (Precursor Ion) dtic.mil
[C₇H₇]⁺91.054291.05Tropylium ion (Expected major fragment)
Fragment Ion 1-160.1Observed MS/MS product ion dtic.mil
Fragment Ion 2-120.0Observed MS/MS product ion dtic.mil

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

For instance, the crystal structure of 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one shows that the piperidone ring adopts a half-chair conformation. It is highly probable that the saturated piperidine ring in this compound would adopt a stable chair conformation . In this conformation, the substituents can occupy either axial or equatorial positions. To minimize steric hindrance, the bulky benzyl group on the nitrogen and the methyl group at the C3 position are expected to preferentially occupy equatorial positions. This arrangement leads to the most thermodynamically stable conformer.

In the crystal lattice, molecules would be packed in a way that maximizes van der Waals forces. Although the molecule lacks strong hydrogen bond donors, weak C-H···O intermolecular interactions between the hydrogen atoms of one molecule and the carbonyl oxygen of a neighboring molecule are possible. These interactions would play a role in stabilizing the crystal packing arrangement.

Table 4: Predicted Solid-State Structural Parameters for this compound (Note: Data are inferred from general principles and analysis of analogous crystal structures.)

Parameter Expected Value/Conformation Basis of Prediction
Piperidine Ring ConformationChairMinimization of torsional and steric strain
N-Benzyl Group OrientationEquatorialSteric hindrance avoidance
C3-Methyl Group OrientationEquatorialSteric hindrance avoidance
Dominant Intermolecular ForcesVan der Waals forcesGeneral principle for non-polar/weakly polar molecules
Potential Intermolecular InteractionsWeak C-H···O hydrogen bondsObservation in similar crystal structures

Derivatives and Analogues of 3 Benzyl 1 Methylpiperidin 4 One: Synthesis and Structure Reactivity Relationships

Synthesis of Chemically Modified Analogues of 3-Benzyl-1-methylpiperidin-4-one

The synthesis of analogues of this compound often starts from simpler, commercially available piperidones, such as 1-benzyl-4-piperidone or 1-methyl-4-piperidone (B142233). A common strategy involves the alkylation or arylation at the C-3 position, adjacent to the carbonyl group.

One established method involves the direct alkylation of an N-substituted 4-piperidone. For instance, 1-benzyl-4-piperidone can be treated with a strong base like sodium hydride to form an enolate, which then reacts with an alkyl halide (e.g., methyl iodide) to introduce a substituent at the C-3 position. prepchem.com This approach allows for the introduction of various alkyl groups.

Another powerful method is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that condenses an aldehyde (like benzaldehyde), a β-ketoester, and an amine (like methylamine) to construct the substituted piperidone ring in a single step. wikipedia.org Variations of this reaction can produce a wide array of analogues with different substituents at the N-1, C-2, and C-6 positions.

Furthermore, modifications can be made to the N-substituent. While the methyl group is common, N-aryl substituted 4-piperidones can be synthesized via a displacement reaction. For example, N-methyl-N-benzyl-4-oxopiperidinium iodide, prepared from N-benzyl-4-piperidone, can react with various anilines in the presence of a base to yield N-aryl-4-piperidones. acs.org This method is effective for a range of anilines with differing electronic and steric properties. acs.org

The table below summarizes synthetic approaches to create analogues based on the piperidin-4-one scaffold.

Starting Material(s)Key Reagents/Reaction TypeProduct TypeReference(s)
1-Benzyl-4-piperidone, Methyl iodideSodium hydride (NaH)1-Benzyl-3-methyl-4-piperidone prepchem.com
4-Piperidone hydrochloride, Picolyl chlorideSodium carbonate (Na2CO3)1-(2-Pyridinyl-methyl)-piperidin-4-one acs.org
Diethyl 1,3-acetonedicarboxylate, Formaldehyde, Methylamine (B109427)Acid catalyst, then hydrolysis1-Methyl-4-piperidone chemicalbook.com
N-Benzyl-4-piperidone, Methyl iodideAcetone (B3395972)N-methyl-N-benzyl-4-oxopiperidinium iodide acs.org
N-methyl-N-benzyl-4-oxopiperidinium iodide, Substituted anilinePotassium carbonate (K2CO3)N-Aryl-4-piperidone analogues acs.org

Utilization of this compound as a Precursor in Complex Molecule Synthesis

The this compound structure is a valuable starting point for the synthesis of more elaborate molecules, primarily by leveraging the reactivity of its ketone functional group and the adjacent C-3 position.

A key transformation is reductive amination of the ketone. For example, 1-benzyl-4-methylpiperidin-3-one (B104484) (a positional isomer) undergoes reductive amination with methanolic methylamine in the presence of titanium(IV) isopropoxide to yield (1-benzyl-4-methylpiperidin-3-yl)-methylamine. google.comgoogleapis.com This resulting diamine is a crucial intermediate for pharmacologically active compounds. google.comgoogleapis.com This reaction highlights how the piperidone ketone can be converted into a nitrogen-containing substituent, significantly increasing molecular complexity.

Another common reaction is the Wittig reaction, which converts the ketone into an alkene. This introduces a new carbon-carbon double bond, which can be further functionalized. For instance, a Wittig reaction on a protected piperidone can introduce an ester-containing side chain, which can then be reduced and aminated to create complex side chains at the C-4 position. nih.gov

The ketone also facilitates condensation reactions. A classic example is the condensation with aromatic aldehydes, which typically occurs at the C-3 and C-5 positions (alpha to the ketone). acs.org While this is more common with unsubstituted piperidones, the principle of using the ketone to activate adjacent positions for C-C bond formation is fundamental.

These transformations demonstrate the utility of the piperidone core as a scaffold for building complex, multi-functional molecules. google.comgoogleapis.comnih.gov

Structure-Reactivity Relationship Studies of Piperidin-4-one Derivatives (focus on chemical outcomes and transformations)

The chemical reactivity of the piperidin-4-one ring system is highly dependent on the nature and position of its substituents. These relationships dictate the outcomes of chemical transformations.

Influence of N-Substituents: The substituent on the nitrogen atom significantly influences the reactivity of the entire molecule. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the nitrogen atom, while bulky groups can sterically hinder reactions at adjacent positions. The choice of N-substituent is a critical first step in many synthetic strategies, as it can direct subsequent reactions. acs.org For example, the synthesis of N-aryl piperidones is sensitive to the electronic properties of the incoming aniline. acs.org

Reactivity of the Ketone: The carbonyl group is the most reactive site for nucleophilic addition. The stereochemical outcome of reactions at the ketone, such as reduction by hydride reagents (e.g., sodium borohydride), is influenced by the stereochemistry of existing substituents on the ring, particularly at the adjacent C-3 and C-5 positions. Bulky substituents can direct the incoming nucleophile to the less sterically hindered face of the ketone, leading to a specific diastereomer of the resulting 4-hydroxypiperidine.

Reactivity of the α-Carbons (C-3 and C-5): The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for alkylation, aldol, and condensation reactions. The regioselectivity of enolate formation and subsequent reactions can be controlled by the reaction conditions and the steric and electronic nature of other substituents on the ring. For instance, the condensation of aromatic aldehydes with 1-methyl-4-piperidone proceeds readily to form 3,5-bis(benzylidene) derivatives, demonstrating the high reactivity of these positions. acs.orgnih.gov

Ring Conformation and Stereochemistry: Piperidin-4-ones exist predominantly in a chair conformation. The orientation (axial or equatorial) of substituents has a profound impact on reactivity. An axial substituent, for example, can exert significant steric hindrance on an incoming reagent. The stereoselective synthesis of piperidones, often achieved through methods like the aza-Michael reaction using a chiral amine, allows for the preparation of specific diastereomers. kcl.ac.uk The resulting stereochemistry at C-2 or C-3 then governs the facial selectivity of subsequent reactions at the C-4 ketone. kcl.ac.uk

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